molecular formula C14H13NO B7561461 3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine

3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine

Katalognummer B7561461
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: BKQRBYFLQYHTCV-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine, also known as CP-99,994, is a synthetic compound that belongs to the class of benzooxazines. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine acts as a selective antagonist of the vasopressin V1b receptor and a partial agonist of the oxytocin receptor. It has been shown to increase the release of oxytocin in the brain, which in turn regulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis and the amygdala, two key brain regions involved in stress response and emotional processing.
Biochemical and Physiological Effects
This compound has been shown to reduce anxiety-like behavior and improve social interaction in animal models. It has also been shown to attenuate the stress-induced activation of the HPA axis and the release of corticotropin-releasing hormone (CRH) in the brain. Moreover, this compound has been shown to modulate the activity of the dopaminergic system, which is involved in reward processing and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine is a highly selective and potent compound that can be used to study the role of oxytocin and vasopressin in various neurological and psychiatric disorders. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design and data interpretation.

Zukünftige Richtungen

3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine has the potential to be developed as a novel therapeutic agent for various neurological and psychiatric disorders. Future research directions could include investigating its efficacy and safety in clinical trials, exploring its mechanism of action in more detail, and developing more stable and soluble analogs for experimental and clinical use. Moreover, this compound could be used as a tool compound to study the role of oxytocin and vasopressin in various brain functions and behaviors.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of the oxytocin and vasopressin systems makes it a valuable tool for investigating the role of these neuropeptides in brain function and behavior. Further research is needed to fully understand the mechanism of action and potential clinical applications of this compound.

Synthesemethoden

3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine can be synthesized through a multi-step process involving the reaction of 2-phenylphenol with formaldehyde and ammonium chloride, followed by cyclization and reduction. The purity and yield of the compound can be improved through various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. It has been shown to modulate the activity of the neuropeptide oxytocin, which plays a crucial role in social behavior and emotional regulation.

Eigenschaften

IUPAC Name

(3S)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQRBYFLQYHTCV-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.